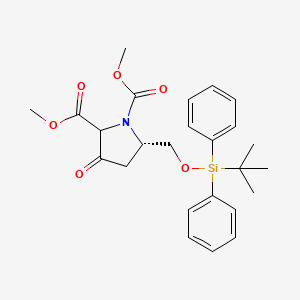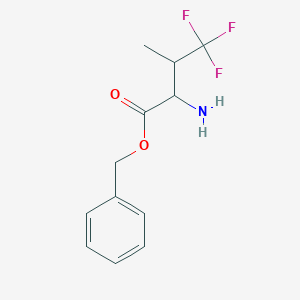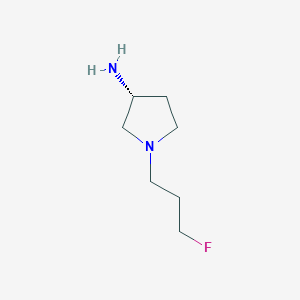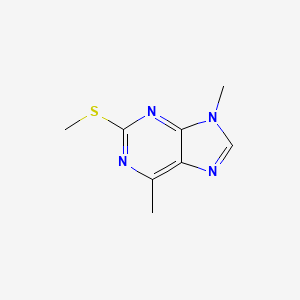
9H-Purine, 6,9-dimethyl-2-(methyl6thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6,9-dimethyl-2-(methyl6thio)- is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are significant in various biological processes and have applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-chloropurine with methylthiol in the presence of a base, followed by methylation using methyl iodide under basic conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purine, 6,9-dimethyl-2-(methyl6thio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Purine, 6,9-dimethyl-2-(methyl6thio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6,9-dimethyl-2-(methyl6thio)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking the enzyme’s activity. The methylthio group can enhance binding affinity and specificity to certain targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
9H-Purine, 6,9-dimethyl-2-(methylthio)-: Similar structure but with different substituents.
2,6,9-Trisubstituted purines: These compounds have additional substituents at the 2-position, which can alter their chemical and biological properties.
9-Sulfonyl-9H-purine derivatives: These compounds have a sulfonyl group at the 9-position, which can significantly change their stability and activity.
Uniqueness
9H-Purine, 6,9-dimethyl-2-(methyl6thio)- is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. The presence of both methyl and methylthio groups can enhance its interaction with certain molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
15996-36-8 |
|---|---|
Fórmula molecular |
C8H10N4S |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
6,9-dimethyl-2-methylsulfanylpurine |
InChI |
InChI=1S/C8H10N4S/c1-5-6-7(12(2)4-9-6)11-8(10-5)13-3/h4H,1-3H3 |
Clave InChI |
IPTARUUTZWATJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)SC)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


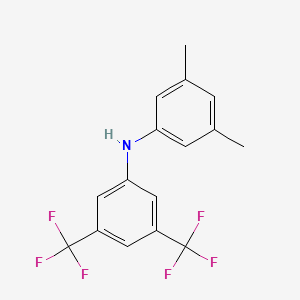
![2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15217690.png)
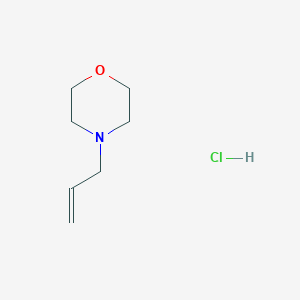

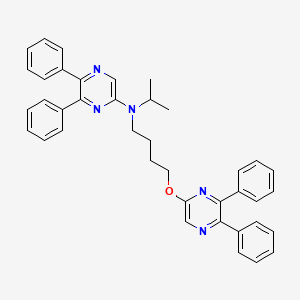

![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
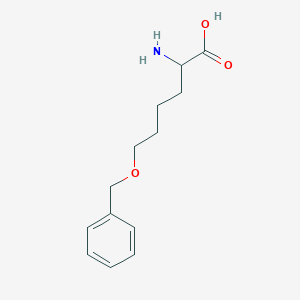
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
